molecular formula C19H22N2O3S2 B14945165 methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate

methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate

Cat. No.: B14945165
M. Wt: 390.5 g/mol
InChI Key: CPWMGKMZPRAEEY-UHFFFAOYSA-N
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Description

Methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its thiazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Industry: Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on these molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

Methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike some of the similar compounds listed above, it has a cyclohexyl group and a benzoate ester, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 4-(6-cyclohexyl-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate

InChI

InChI=1S/C19H22N2O3S2/c1-24-18(23)13-9-7-12(8-10-13)17-21-15(11-26-17)16(22)20(19(21)25)14-5-3-2-4-6-14/h7-10,14-15,17H,2-6,11H2,1H3

InChI Key

CPWMGKMZPRAEEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4CCCCC4

Origin of Product

United States

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